molecular formula C10H9BrN2O B2624051 2-[(4-Bromophenyl)methyl]-5-methyl-1,3,4-oxadiazole CAS No. 1171937-83-9

2-[(4-Bromophenyl)methyl]-5-methyl-1,3,4-oxadiazole

Cat. No.: B2624051
CAS No.: 1171937-83-9
M. Wt: 253.099
InChI Key: POXQVPBEWMWUDF-UHFFFAOYSA-N
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Description

2-[(4-Bromophenyl)methyl]-5-methyl-1,3,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring substituted with a bromophenyl group and a methyl group

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Bromophenyl)methyl]-5-methyl-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-bromobenzyl bromide with hydrazine hydrate to form 4-bromobenzyl hydrazine. This intermediate is then reacted with methyl isocyanate to form the desired oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Bromophenyl)methyl]-5-methyl-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The oxadiazole ring can be oxidized or reduced under specific conditions.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium iodide in acetone or potassium carbonate in dimethylformamide.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Products include derivatives with different substituents replacing the bromine atom.

    Oxidation and Reduction: Products include various oxidized or reduced forms of the oxadiazole ring.

Scientific Research Applications

2-[(4-Bromophenyl)methyl]-5-methyl-1,3,4-oxadiazole has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Materials Science: The compound is used in the development of new materials with specific electronic or optical properties.

    Biological Studies: It is used as a probe to study various biological processes and interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Chlorophenyl)methyl]-5-methyl-1,3,4-oxadiazole
  • 2-[(4-Fluorophenyl)methyl]-5-methyl-1,3,4-oxadiazole
  • 2-[(4-Methylphenyl)methyl]-5-methyl-1,3,4-oxadiazole

Uniqueness

2-[(4-Bromophenyl)methyl]-5-methyl-1,3,4-oxadiazole is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. The bromine atom can also be a site for further functionalization, making this compound versatile for various applications.

Properties

IUPAC Name

2-[(4-bromophenyl)methyl]-5-methyl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O/c1-7-12-13-10(14-7)6-8-2-4-9(11)5-3-8/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POXQVPBEWMWUDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)CC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1171937-83-9
Record name 2-[(4-bromophenyl)methyl]-5-methyl-1,3,4-oxadiazole
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